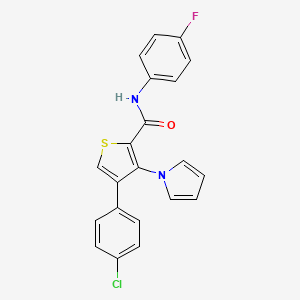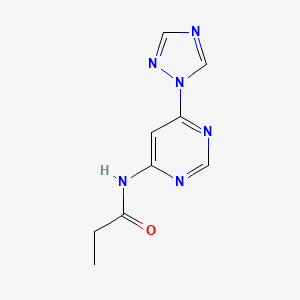
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide”, involves various chemical reactions . The structures of these derivatives were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds were analyzed using various techniques .科学的研究の応用
Application in Cancer Research
Specific Scientific Field
The compound is being studied in the field of Medicinal Chemistry and Oncology .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives have been synthesized and evaluated for their anticancer properties . They have shown promising results against various cancer cell lines .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed to assess their inhibitory activities against various cancer cell lines .
Results or Outcomes
Some of the synthesized compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines , with IC50 values ranging from 15.6 to 23.9 µM . Compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . These compounds also demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Application in Antifungal Research
Specific Scientific Field
This compound is being studied in the field of Medicinal Chemistry and Mycology .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives are being investigated for their potential as antifungal agents .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were confirmed by NMR and MS analysis . Molecular docking studies were performed to assess the possible ability of the new compounds to bind to lanosterol 14α-demethylase (CYP51) , which is a molecular target for clinically used azole-antifungals .
Results or Outcomes
The results of the molecular docking studies suggested that the compound and its derivatives could potentially bind to the CYP51 enzyme . This suggests that these compounds could potentially be used as antifungal agents. However, more research is needed to confirm these findings.
Application in Drug Design and Development
Specific Scientific Field
This compound is being studied in the field of Drug Design and Development .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives are being investigated for their potential as drug candidates .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were confirmed by NMR and MS analysis . The cytotoxic activities of the synthesized compounds were evaluated against various cancer cell lines using MTT assay .
Results or Outcomes
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range . This suggests that these compounds could potentially be used in the development of new anticancer drugs. However, more research is needed to confirm these findings.
Application in Antibacterial Research
Specific Scientific Field
This compound is being studied in the field of Medicinal Chemistry and Microbiology .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives are being investigated for their potential as antibacterial agents .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were confirmed by NMR and MS analysis . The antibacterial activities of the synthesized compounds were evaluated against different bacterial strains .
Results or Outcomes
One of the triazole derivatives exhibited promising antibacterial activity with MIC value of 1.9μg/mL against different bacterial strains . This suggests that these compounds could potentially be used as antibacterial agents. However, more research is needed to confirm these findings.
Application in Antiviral Research
Specific Scientific Field
This compound is being studied in the field of Medicinal Chemistry and Virology .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives are being investigated for their potential as antiviral agents .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were confirmed by NMR and MS analysis . The antiviral activities of the synthesized compounds were evaluated against different viral strains .
Results or Outcomes
Some of the synthesized compounds exhibited potent inhibitory activities against various viral strains . This suggests that these compounds could potentially be used as antiviral agents. However, more research is needed to confirm these findings.
Application in Anti-Inflammatory Research
Specific Scientific Field
This compound is being studied in the field of Medicinal Chemistry and Immunology .
Summary of the Application
“N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide” and its derivatives are being investigated for their potential as anti-inflammatory agents .
Methods of Application or Experimental Procedures
The compound and its derivatives were synthesized and their structures were confirmed by NMR and MS analysis . The anti-inflammatory activities of the synthesized compounds were evaluated using various in vitro and in vivo models .
Results or Outcomes
Some of the synthesized compounds exhibited potent anti-inflammatory activities . This suggests that these compounds could potentially be used as anti-inflammatory agents. However, more research is needed to confirm these findings.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTAEQWHTGNJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)
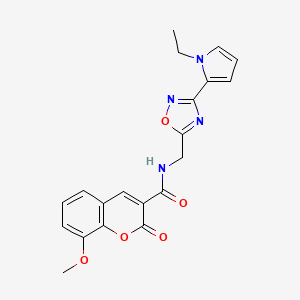
![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)
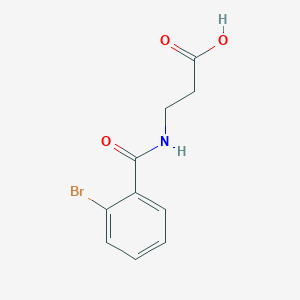
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
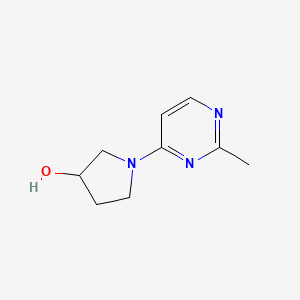

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)
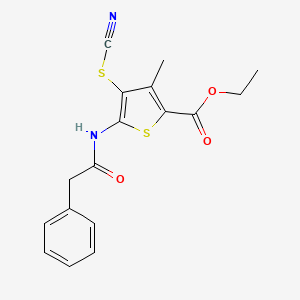
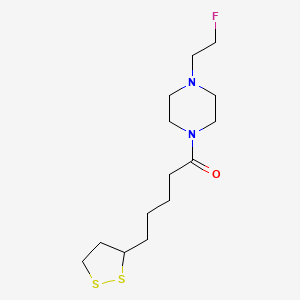
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)
![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)
![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)
